molecular formula C19H21NO7S B2535206 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide CAS No. 1448133-62-7

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide

Cat. No.: B2535206
CAS No.: 1448133-62-7
M. Wt: 407.44
InChI Key: VXGQUJUWMLAMPQ-UHFFFAOYSA-N
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Description

The compound appears to contain a benzo[d][1,3]dioxol-5-yl group, which is a common motif in organic chemistry and is found in various natural products and synthetic compounds . It also contains a sulfonamide group, which is a functional group consisting of a sulfur atom, two oxygen atoms, and a nitrogen atom. Sulfonamides are known for their use in some types of drugs, particularly antibiotics.

Scientific Research Applications

Sulfonamides: A Patent Review

Sulfonamides have been the focus of significant scientific and patent activity, particularly due to their clinical utility across various therapeutic areas. The primary sulfonamide moiety is found in many clinically used drugs, including diuretics, carbonic anhydrase inhibitors, antiepileptics, and COX2 inhibitors. Recent patents have explored novel sulfonamide compounds for applications such as antiglaucoma agents, antitumor agents targeting tumor-associated isoforms of carbonic anhydrase, and multi-targeted receptor tyrosine kinase inhibitors like pazopanib for VEGFR and PDGFR. These developments underscore the ongoing interest in sulfonamides for therapeutic innovation (Carta, Scozzafava, & Supuran, 2012).

Pharmaceutical Significance

Sulfonamides continue to be a cornerstone in drug discovery, with applications extending from antimicrobial agents to potential antitumor and antiviral therapies. The chemical versatility of the sulfonamide group allows for the creation of compounds with a broad spectrum of biological activities. Notably, the synthesis of sulfonamides is straightforward, enabling the generation of a diverse array of derivatives. The structural motif of sulfonamides plays a critical role in their binding and activity, offering insights into drug design strategies that exploit this functionality for enhanced therapeutic outcomes (Azevedo-Barbosa et al., 2020).

Recent Advances in Sulfonamide Chemistry

The exploration of sulfonamide compounds has broadened, encompassing antimicrobial, anticancer, antiparasitic, anti-inflammatory, and anticonvulsant activities. This expansion reflects the adaptability of sulfonamides to address a wide array of therapeutic needs. Recent research has highlighted the development of sulfonamide-based compounds with enhanced efficacy and safety profiles, marking a significant area of growth in medicinal chemistry. The ongoing discovery of new sulfonamide derivatives exemplifies the potential of this class of compounds to contribute to future pharmaceutical advancements (He Shichao et al., 2016).

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO7S/c1-19(21,13-3-5-16-17(9-13)27-12-26-16)11-20-28(22,23)14-4-6-15-18(10-14)25-8-2-7-24-15/h3-6,9-10,20-21H,2,7-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGQUJUWMLAMPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC2=C(C=C1)OCCCO2)(C3=CC4=C(C=C3)OCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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